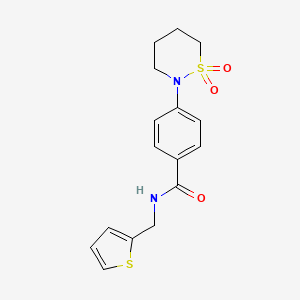

![molecular formula C21H21N3O4 B2578771 N-(furan-2-ylmethyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872849-15-5](/img/structure/B2578771.png)

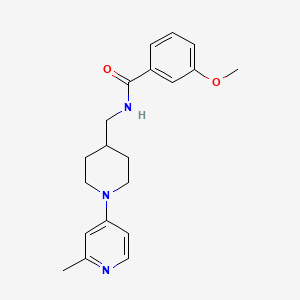

N-(furan-2-ylmethyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(furan-2-ylmethyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide” is a chemical compound that has been studied for its potential biological activities . It is a derivative of furan, indole, and pyrrolidine .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-cyano-N-(furan-2-ylmethyl)acetamide with aryl isothiocyanates . The reaction was carried out in ethanol in the presence of an equimolar amount of sodium ethylate .Molecular Structure Analysis

The molecular structure of this compound includes a furan ring, an indole ring, and a pyrrolidine ring . The compound also contains a cyano group and an acetamide group .Scientific Research Applications

Pharmacological Activities and Synthetic Methodologies

Piracetam and its derivatives, including compounds with structures similar to N-(furan-2-ylmethyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide, have been extensively studied for their nootropic effects, which enhance learning, memory, brain metabolism, and overall cognitive abilities. These compounds belong to the racetams group, known for their central nervous system (CNS) benefits, including treatment and management of conditions like alcoholism, Raynaud’s phenomenon, deep vein thrombosis, and brain injury. This review highlights the synthetic methodologies of piracetam derivatives and their diverse biological activities, suggesting a broad area of application for similar compounds in pharmacology (Dhama et al., 2021).

Reactions with C- and N-Nucleophiles

Arylmethylidenefuranones, closely related to furan-containing compounds, demonstrate significant reactivity with C-, N-, N,N-, and N,O-nucleophiles. This reactivity leads to a wide array of acyclic, cyclic, and heterocyclic compounds, including amides, pyrrolones, and benzofurans. Such versatility in chemical reactions underlines the potential of furan derivatives in creating a diverse range of pharmacologically active compounds, contributing to drug discovery and development (Kamneva et al., 2018).

Stereochemistry and Pharmacological Profile

The study of stereochemistry in phenylpiracetam and its methyl derivative, which share structural similarities with the furan-2-ylmethyl derivative, shows a direct relationship between the configuration of stereocenters and biological properties. The review discusses the synthesis, biological activity exploration, and pharmacological advantages of enantiomerically pure compounds, suggesting the importance of stereochemistry in enhancing the pharmacological profile of CNS agents (Veinberg et al., 2015).

Bioactive Furan-Substituted Nucleobases and Nucleosides

Furan derivatives play a crucial role in medicinal chemistry as part of bioactive molecules, including nucleobases and nucleosides. This review highlights the significance of furan-2-yl substituents in enhancing the medicinal properties of various compounds, demonstrating their potential in antiviral, antitumor, and antimycobacterial applications. The modification of lead compound structures to optimize activity and selectivity is discussed, showing the furan moiety's impact on drug design (Ostrowski, 2022).

Synthetic DNA Minor Groove-Binding Drugs

Furan-containing analogues, as part of synthetic ligands that bind in the DNA minor groove, show activities against a range of pathogens and conditions, including HIV and cancer cell lines. This review explores the role of furan analogues in binding and interacting with DNA, contributing to the development of novel therapeutic agents with specific activity profiles against diseases (Reddy et al., 1999).

Future Directions

properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c25-19(23-9-3-4-10-23)14-24-13-17(16-7-1-2-8-18(16)24)20(26)21(27)22-12-15-6-5-11-28-15/h1-2,5-8,11,13H,3-4,9-10,12,14H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKTUHBKCWYJEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>56.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24815730 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2578688.png)

![N-[(2E)-6-(ethylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-4-carboxamide](/img/structure/B2578689.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2578697.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2578699.png)

![3-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(diethylamino)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2578702.png)

![3-(1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2578708.png)